2-(2,5-Difluorobenzoyl)thiazole
CAS No.:
Cat. No.: VC13553254
Molecular Formula: C10H5F2NOS
Molecular Weight: 225.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5F2NOS |
|---|---|
| Molecular Weight | 225.22 g/mol |
| IUPAC Name | (2,5-difluorophenyl)-(1,3-thiazol-2-yl)methanone |
| Standard InChI | InChI=1S/C10H5F2NOS/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H |
| Standard InChI Key | ZKKMBJVFGBRCBZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C(=O)C2=NC=CS2)F |
| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)C2=NC=CS2)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
2-(2,5-Difluorobenzoyl)thiazole consists of a five-membered thiazole ring (containing sulfur and nitrogen atoms) linked to a benzoyl group substituted with fluorine atoms at the 2- and 5-positions. The molecular formula is CHFNOS, with a molecular weight of 225.22 g/mol. The fluorine atoms introduce strong electron-withdrawing effects, polarizing the benzoyl carbonyl group and increasing electrophilicity at the carbonyl carbon (Figure 1). This electronic configuration facilitates nucleophilic attack, making the compound a versatile intermediate in organic synthesis.
Table 1: Comparative molecular properties of difluorobenzoylthiazole isomers
| Property | 2-(2,5-Difluorobenzoyl)thiazole | 2-(2,6-Difluorobenzoyl)thiazole |
|---|---|---|
| Molecular Formula | CHFNOS | CHFNOS |
| Molecular Weight (g/mol) | 225.22 | 225.22 |
| Fluorine Substitution | 2,5-positions | 2,6-positions |
| Electrophilicity | High (polarized carbonyl) | High (polarized carbonyl) |
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis methods for 2-(2,5-difluorobenzoyl)thiazole are documented, analogous protocols for related thiazoles suggest viable pathways. For example, 2,2′-dithiobisbenzoyl chloride—a structurally similar compound—is synthesized via refluxing 2,2′-dithiobisbenzoic acid with bis(trichloromethyl) carbonate in toluene under catalytic conditions . Adapting this method, 2-(2,5-difluorobenzoyl)thiazole could theoretically form through cyclocondensation of 2,5-difluorobenzoyl chloride with thioamide precursors.
Key reaction parameters include:
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Catalyst: 1,3-dimethyl-2-imidazolidinone enhances reaction efficiency .
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Solvent: Toluene or dichloromethane to stabilize intermediates.
Reactivity Profile
The compound’s reactivity is dominated by two sites:
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Carbonyl Group: Susceptible to nucleophilic addition (e.g., Grignard reagents, amines).
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Thiazole Ring: Participates in electrophilic substitution at the 4- and 5-positions due to sulfur’s electron-donating resonance effects .
Applications in Medicinal Chemistry
Drug Discovery
The compound’s dual functionality (thiazole + fluorinated benzoyl) aligns with pharmacophore requirements for kinase inhibitors and antimicrobial agents. For example, ritonavir—a thiazole-containing antiretroviral—utilizes similar electronic features for protease binding .
Structure-Activity Relationships (SAR)
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Fluorine Position: 2,5-substitution may optimize steric and electronic interactions vs. 2,6-isomers.
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Thiazole Modifications: Methyl groups at the 4-position increase metabolic stability .
Comparative Analysis with Related Thiazole Derivatives
2-(2,6-Difluorobenzoyl)thiazole
This isomer shares identical molecular weight and formula but differs in fluorine placement. The 2,6-configuration creates a symmetrical dipole, potentially reducing solubility compared to the asymmetrical 2,5-isomer.
Non-Fluorinated Thiazoles
Compounds like sulfathiazole lack fluorine’s electronegative effects, resulting in lower membrane penetration and efficacy .
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